Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

Description

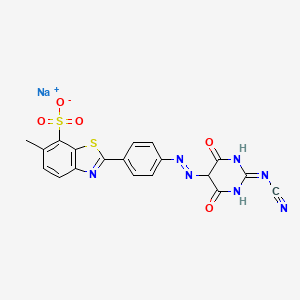

Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.

Properties

CAS No. |

55067-12-4 |

|---|---|

Molecular Formula |

C19H12N7NaO5S2 |

Molecular Weight |

505.5 g/mol |

IUPAC Name |

sodium;2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C19H13N7O5S2.Na/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28;/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28);/q;+1/p-1 |

InChI Key |

FCFYFUFGQKWGGB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate involves multiple steps. The process typically starts with the preparation of the core benzothiazole structure, followed by the introduction of the azo group and the cyanoimino group. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in the following ways:

- Synthesis of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds due to its unique functional groups, including the cyanoimino and azo groups.

- Reactivity Studies : The compound undergoes various chemical reactions such as nucleophilic and electrophilic substitutions, oxidation, and reduction, making it valuable for studying reaction mechanisms.

Table 1: Chemical Reactions Involving Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction at the benzothiazole ring |

| Electrophilic Substitution | Reaction at the cyanoimino group |

| Oxidation | Formation of corresponding oxides |

| Reduction | Cleavage of the azo linkage using reducing agents |

Biology

In biological research, this compound has been employed in various assays and studies:

- Biochemical Assays : It is used as a probe for studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets enables researchers to investigate biochemical pathways.

Case Study Example : A study demonstrated that this compound could inhibit certain enzyme activities, showcasing its potential as a biochemical tool.

Medicine

The therapeutic potential of this compound is under investigation due to its promising biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.

Case Study Example : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential application in developing new antibiotics.

- Anticancer Activities : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.

Industry

In industrial applications, this compound is used in:

- Dyes and Pigments Production : Its azo linkage allows it to be used as a dye precursor in textile and pigment industries.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzothiazole derivatives and azo compounds, but this specific compound’s structure provides distinct advantages in certain applications .

Biological Activity

Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate, a complex organic compound, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C₁₉H₁₂N₇NaO₅S

- Molecular Weight: 505.462 g/mol

- CAS Number: 55067-12-4

The compound features a cyanoimino group, a hexahydro-4,6-dioxopyrimidinyl moiety, an azo linkage, and a benzothiazole sulfonic acid component. These functional groups contribute to its reactivity and potential interactions with biological targets.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition: The compound can bind to specific enzymes, altering their activity. The presence of the azo linkage and cyanoimino group enhances its binding affinity to various protein targets.

- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential: Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could also have anticancer properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial effects against various pathogens. For instance, similar benzothiazole derivatives have shown promising results in inhibiting bacterial growth . The specific activity of this compound against specific bacterial strains remains to be thoroughly investigated.

Anticancer Activity

Research into benzothiazole derivatives indicates potential anticancer activity. For example, compounds with structural similarities have been tested against human malignant cell lines (e.g., MCF-7 breast cancer cells), showing cytotoxic effects . Future studies should focus on evaluating the specific effects of this compound on various cancer cell lines.

Case Studies and Research Findings

Q & A

Q. Q1: What are the recommended synthetic routes for Sodium 2-(4-((2-(cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate, and how can intermediates be optimized for yield?

Methodological Answer :

- The compound’s synthesis involves multi-step azo-coupling and sulfonation reactions. Key intermediates include hexahydro-4,6-dioxopyrimidin-5-yl derivatives and benzothiazole precursors.

- Optimize azo-coupling using pH-controlled conditions (pH 6–8) to stabilize the diazonium intermediate, as seen in analogous triazolo-pyrimidine syntheses .

- Monitor reaction progression via HPLC with UV detection at 254 nm to track unreacted precursors .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) to resolve impurities. Compare retention times with standards .

- Structural Confirmation :

Advanced Research Questions

Q. Q3: How can computational modeling predict the compound’s electronic properties for applications in photodynamic therapy or sensors?

Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps, focusing on the azo and benzothiazole moieties.

- Compare with experimental UV-Vis spectra (λmax ~450–500 nm for azo derivatives) to validate π→π* transitions .

- Use molecular docking to assess interactions with biological targets (e.g., DNA minor grooves) .

Q. Q4: What experimental strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer :

- Scenario : Discrepancies in -NMR splitting patterns.

- Resolution :

Q. Q5: How can researchers design stability studies under varying pH and temperature conditions for this compound?

Methodological Answer :

- Protocol :

- Kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C.

Mechanistic and Functional Studies

Q. Q6: What mechanistic insights explain the compound’s reactivity in aqueous vs. organic solvents?

Methodological Answer :

Q. Q7: How can researchers evaluate the compound’s potential as a fluorescent probe for metal ion detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.